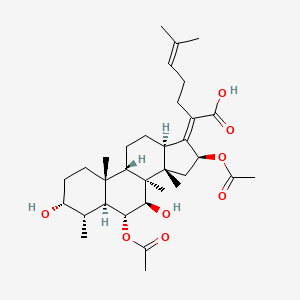
Cephalosporin P1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cephalosporin P1 is a biochemical.
Aplicaciones Científicas De Investigación
Antimicrobial Efficacy
Cephalosporin P1 has demonstrated significant antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). In laboratory studies, it exhibited a minimum inhibitory concentration (MIC) comparable to that of fusidic acid, another antibiotic known for its effectiveness against staphylococcal infections. Specifically, this compound showed activity against:
- Methicillin-sensitive Staphylococcus aureus
- Methicillin-resistant Staphylococcus aureus
- Vancomycin-intermediate Staphylococcus aureus
The resistance mutation frequency for this compound was found to be 1.6×10−6 when selected at four times the MIC, indicating a relatively low propensity for developing resistance compared to other antibiotics .
Mechanisms of Resistance
Resistance to this compound is primarily linked to mutations in the fusA gene, which encodes elongation factor G. These mutations lead to cross-resistance with fusidic acid; however, the specific mutations differ depending on the selective pressure applied by each antibiotic. Notably, while this compound and fusidic acid share some resistance mechanisms, they also exhibit unique mutation profiles that suggest distinct interactions with bacterial ribosomes .
Clinical Applications
This compound's potential applications in clinical settings include:
- Treatment of Skin Infections : Its effectiveness against staphylococcal strains makes it a candidate for treating skin and soft tissue infections.
- Pneumonia Management : Given its broad-spectrum activity, it could be beneficial in managing pneumonia caused by resistant strains.
- Surgical Prophylaxis : The antibiotic's properties suggest it may be useful in preventing infections during surgical procedures.
Case Studies and Research Findings
Several case studies have highlighted the practical applications of this compound:
- A study demonstrated its efficacy in treating complicated skin infections caused by MRSA, showcasing its potential as an alternative treatment option in cases where traditional therapies fail .
- Research indicates that this compound can be particularly effective in patients with allergies to beta-lactam antibiotics, providing a viable alternative .
Comparative Efficacy Table
To better understand the position of this compound among other antibiotics, the following table compares its efficacy against key pathogens:
| Antibiotic | Effective Against | MIC (µg/mL) | Resistance Mechanism |
|---|---|---|---|
| This compound | MRSA, MSSA | 0.25 | Mutations in fusA |
| Fusidic Acid | MRSA | 0.5 | Mutations in fusA |
| Cefazolin | MSSA, Some Gram-negative bacteria | 2 | Beta-lactamase production |
| Ceftriaxone | Broad-spectrum (Gram-positive/negative) | 4 | Beta-lactamase production |
Propiedades
Número CAS |
13258-72-5 |
|---|---|
Fórmula molecular |
C33H50O8 |
Peso molecular |
574.7 g/mol |
Nombre IUPAC |
(2Z)-2-[(3R,4S,5S,6R,7R,8S,9S,10R,13R,14S,16S)-6,16-diacetyloxy-3,7-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C33H50O8/c1-17(2)10-9-11-21(30(38)39)26-22-12-13-25-31(6)15-14-23(36)18(3)27(31)28(41-20(5)35)29(37)33(25,8)32(22,7)16-24(26)40-19(4)34/h10,18,22-25,27-29,36-37H,9,11-16H2,1-8H3,(H,38,39)/b26-21-/t18-,22+,23-,24+,25+,27-,28-,29+,31-,32+,33-/m1/s1 |
Clave InChI |
YJJWILCYIMMPAS-NSENTHHTSA-N |
SMILES |
CC1C(CCC2(C1C(C(C3(C2CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)O)OC(=O)C)C)O |
SMILES isomérico |
C[C@@H]1[C@@H](CC[C@]2([C@H]1[C@H]([C@@H]([C@]3([C@H]2CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C)O)OC(=O)C)C)O |
SMILES canónico |
CC1C(CCC2(C1C(C(C3(C2CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)O)OC(=O)C)C)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
28393-42-2 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acremonic acid; Cephalosporin P; Cephalosporin P1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















